Aldoxycarb
Description
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
Structure
2D Structure
Properties
IUPAC Name |
[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRKLBAKDXSTNC-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/OC(=O)NC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859666 | |
| Record name | (E)‐(2‐methanesulfonyl‐2‐methylpropylidene)amino N‐ methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aldicarb sulfone is a white crystalline solid. Insecticide., White solid; [CAMEO] | |
| Record name | ALDICARB SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Aldoxycarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00009 [mmHg] | |
| Record name | Aldoxycarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1646-88-4 | |
| Record name | ALDICARB SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24025 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aldoxycarb [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-2-(methylsulphonyl)propionaldehyde O-(methylcarbamoyl)oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.192 | |
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| Record name | ALDOXYCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL70ANS043 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Classification and Context in Research
Categorization within Carbamate (B1207046) Insecticides
Aldoxycarb is classified as an oxime carbamate insecticide and nematicide. nies.go.jp Carbamate pesticides are derivatives of carbamic acid, and they function by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. nih.gov The chemical formula for this compound is C₇H₁₄N₂O₄S. It is also known by other names such as aldicarb (B1662136) sulfone and the trade name Standak. epa.govnies.go.jp
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime | epa.gov |
| Common Name | This compound | epa.gov |
| Other Names | Aldicarb sulfone, Standak, Sulfocarb | epa.govnies.go.jp |
| CAS Number | 1646-88-4 | epa.gov |
| Chemical Family | Carbamate | epa.gov |
| Pesticide Type | Insecticide/Nematicide | epa.gov |
Role as a Major Metabolite and Analog of Aldicarb
This compound is a major metabolite of the insecticide aldicarb. epa.gov Specifically, it is the sulfone metabolite of aldicarb, formed through the oxidation of aldicarb's thioether group. epa.govnih.gov This transformation can occur in the environment, such as in soil and plants, as well as within organisms that ingest aldicarb. who.intresearchgate.net Aldicarb is first oxidized to aldicarb sulfoxide (B87167), which is then more slowly oxidized to this compound (aldicarb sulfone). nih.govwho.int Both aldicarb and its metabolites, including this compound, are toxic and act as cholinesterase inhibitors. who.intresearchgate.net
Historical Context of Agricultural Application Research
Research into the agricultural applications of this compound has been closely tied to its parent compound, aldicarb, which was introduced in 1965. who.intherts.ac.uk The development of crop protection chemicals expanded significantly after the 1940s, moving from inorganic preparations to synthetic organic compounds. researchgate.net
Initially, research focused on broad-spectrum, systemic pesticides that could be absorbed by plants to protect against a variety of pests. apvma.gov.au Aldicarb, and by extension its metabolite this compound, fit this profile as a systemic insecticide and nematicide applied to the soil. who.intapvma.gov.au Over time, the understanding of pesticide resistance and the environmental fate of these compounds has influenced their use. nih.gov The evolution of pesticide use has been marked by a need for durable crop protection while managing the development of resistance in pests. nih.govnih.gov
Research on this compound and its parent compound has been conducted across various regions and for numerous crops. In the United States, aldicarb was registered for use on crops like cotton, potatoes, and sugarbeets. herts.ac.ukapvma.gov.au In Australia, its use has been documented in cotton, sugarcane, and citrus for the control of nematodes and other insect pests. apvma.gov.au However, concerns over groundwater contamination and residues in crops led to restrictions and voluntary withdrawals in some areas. apvma.gov.au For instance, the use of aldicarb on potatoes was voluntarily ceased in the U.S. in 1990 due to residue concerns. apvma.gov.au this compound itself was registered for commercial use on containerized honey locust trees to control the honey locust gall midge. epa.gov
Environmental Fate and Transport Dynamics
Degradation Pathways in Environmental Compartments
The persistence and transformation of aldoxycarb in the environment are dictated by several degradation pathways, which determine its concentration, mobility, and potential for impact on non-target organisms. Research has focused extensively on its behavior in soil systems, where microbial and chemical processes drive its breakdown.
This compound, also known as aldicarb (B1662136) sulfone, is a major transformation product of aldicarb in soil. who.intosti.gov Its own degradation and the formation of subsequent metabolites are critical for determining the total terminal residue. The degradation of aldicarb and its oxidative metabolites, including this compound, can have half-lives ranging from 29 to 78 days, indicating a relatively slow decomposition process. researchgate.netresearchgate.net
The presence or absence of oxygen significantly influences the degradation pathways and rates of this compound and its precursors.
Aerobic Conditions : In the presence of oxygen, aldicarb is rapidly metabolized by soil microorganisms, first through oxidation to aldicarb sulfoxide (B87167), which is then more slowly oxidized to form this compound (aldicarb sulfone). who.intosti.govnih.gov This sequential oxidation is a primary pathway for this compound formation in surface soils. osti.govnih.gov The degradation of the total toxic residue, which includes aldicarb, aldicarb sulfoxide, and this compound, had average half-lives of 52 days in studies of various surface and subsurface soils. osti.gov The formation of this compound is generally faster in surface and shallow subsurface soils compared to deeper soil layers. osti.gov
Anaerobic Conditions : Under anaerobic, or oxygen-depleted, conditions, the transformation of aldicarb and its metabolites proceeds differently. While aldicarb sulfoxide is still a principal metabolite, the formation of this compound is less prominent. osti.gov Interestingly, studies have shown that the half-lives for the total toxic residue in deep subsurface soils were significantly shorter under anaerobic conditions compared to aerobic conditions. osti.gov Microorganisms capable of degrading aromatic compounds under anaerobic conditions utilize different enzymatic strategies than their aerobic counterparts. nih.govnih.gov
Table 1: Key Metabolites Identified in Aerobic and Anaerobic Studies
| Metabolite | Condition | Precursor | Finding | Citation |
|---|---|---|---|---|
| Aldicarb sulfoxide | Aerobic/Anaerobic | Aldicarb | Rapidly formed from aldicarb under aerobic conditions; also a principal metabolite under anaerobic conditions. | osti.gov |
| This compound (Aldicarb sulfone) | Aerobic | Aldicarb sulfoxide | Slowly oxidized from aldicarb sulfoxide; formation is more rapid in surface soils. | osti.gov |
| Aldicarb sulfoxide oxime | Aerobic/Anaerobic | Aldicarb sulfoxide | Detected in small quantities. | osti.gov |
| Aldicarb sulfoxide nitrile | Aerobic | Aldicarb sulfoxide | Detected as an additional metabolite. | osti.gov |
| Aldicarb acid | Aerobic | Aldicarb/Metabolites | Detected as a metabolite. | osti.gov |
Hydrolysis, a chemical process involving reaction with water, is a key degradation pathway for this compound, leading to the formation of non-carbamate products with lower toxicity.
This process involves the cleavage of the carbamate (B1207046) ester bond, which is a critical step in detoxification. Soil-catalyzed hydrolysis is a significant contributor to the degradation of aldicarb residues, including this compound, throughout the soil profile. nih.gov As microbial activity tends to decrease with soil depth, the relative importance of chemical hydrolysis increases in subsurface layers. nih.gov In groundwater, chemical hydrolysis is considered the primary mode of degradation. who.int The rate of hydrolysis is influenced by pH, with studies showing it is faster under acidic conditions (pH < 5.5). researchgate.net
Oxidation is the foundational process that forms this compound from aldicarb. This transformation is primarily mediated by microbial activity in the soil. who.intnih.gov The process occurs in two main steps:
Aldicarb to Aldicarb Sulfoxide : Aldicarb is rapidly oxidized to aldicarb sulfoxide. nih.gov
Aldicarb Sulfoxide to this compound (Aldicarb Sulfone) : The aldicarb sulfoxide is then more slowly oxidized to this compound. osti.govnih.gov
Further oxidative transformations of this compound itself have been observed in laboratory settings. For instance, treatment with free chlorine can lead to the formation of N-chloro-aldicarb sulfone. usu.edu Studies using various strong oxidants like permanganate (B83412) have also shown the capacity to transform aldicarb sulfoxide into this compound. usu.edu
The rate at which this compound degrades is not constant but is influenced by a variety of physical and chemical properties of the soil. nih.govnih.gov
Temperature : Temperature is one of the most critical factors affecting the degradation rate of aldicarb and its carbamate metabolites in surface soils. nih.govresearchgate.net Generally, higher temperatures accelerate both microbial activity and chemical reactions, leading to faster degradation.
Soil pH : The pH of the soil can significantly affect degradation rates, particularly for hydrolysis. researchgate.net this compound and its precursors tend to degrade more slowly in acidic soils. nih.gov Soil pH also exerts a strong influence on the activity of soil enzymes that are crucial for microbial degradation. nih.gov
Organic Matter : Soil organic matter content plays a dual role. It can enhance degradation by stimulating higher microbial activity. mdpi.commdpi.com Conversely, it can also increase the sorption (binding) of pesticides to soil particles, which may reduce their bioavailability for degradation. researchgate.netpraiseworthyprize.org
Soil Moisture : Moisture levels are important, as degradation can be reduced in low-moisture soils. nih.gov Adequate moisture is necessary to support microbial populations and to facilitate the chemical reactions involved in degradation. nih.gov
Soil Texture and Depth : Degradation of aldicarb residues, including this compound, has been observed to be slower in coarse sand subsoils, particularly those that are also acidic. nih.gov The physical composition of the soil, such as the proportion of sand, silt, and clay, influences water movement, aeration, and sorption, all of which affect degradation kinetics. nih.gov
Table 2: Influence of Physicochemical Parameters on this compound Degradation
| Parameter | Influence on Degradation Rate | Mechanism | Citation |
|---|---|---|---|
| Temperature | Positive correlation (higher temp = faster degradation) | Increases rate of microbial and chemical reactions. | nih.gov, researchgate.net |
| pH | Slower in acidic soils | Affects chemical hydrolysis rates and soil enzyme activity. | nih.gov, researchgate.net |
| Organic Matter | Complex (can increase or decrease rate) | Enhances microbial populations; also increases sorption, reducing bioavailability. | mdpi.com, praiseworthyprize.org |
| Moisture | Positive correlation (slower in dry soils) | Essential for microbial activity and chemical reactions. | nih.gov |
| Soil Texture | Slower in coarse, sandy subsoils | Affects water retention, aeration, and sorption. | nih.gov |
Enhanced, or accelerated, degradation is a phenomenon where repeated applications of a pesticide lead to the development of soil microbial populations that are specifically adapted to break it down more rapidly. usda.gov This has been documented in soils with a history of aldicarb use. cotton.orgnih.gov
In some cotton field soils where aldicarb had been used previously, a loss of efficacy was observed. nih.govfao.org Subsequent laboratory studies confirmed that the total degradation of aldicarb and its metabolites occurred much more quickly in these "problem" soils—in as little as 12 days, compared to control soils where metabolites were still present after 42 days. researchgate.netnih.gov This accelerated breakdown was found to be biologically mediated, as autoclaving (sterilizing) the soil extended the persistence of the metabolites. nih.govfao.org The enhanced degradation appeared to be primarily due to a more rapid breakdown of the aldicarb sulfoxide metabolite, a direct precursor to this compound. nih.gov
Aquatic Degradation Mechanisms
The persistence and transformation of this compound in water are governed by several chemical and physical processes. In aquatic environments, this compound is stable under acidic to neutral conditions but undergoes rapid hydrolysis in alkaline conditions. epa.gov
The primary non-biological degradation pathway for this compound in water is hydrolysis, a chemical reaction that is highly dependent on pH and temperature. epa.govnih.gov this compound is generally stable in acidic and neutral water but becomes very unstable as alkalinity increases. epa.gov
Table 1: Hydrolysis Rate Constants for this compound (Aldicarb Sulfone)
| Hydrolysis Type | Rate Constant | Conditions |
|---|---|---|
| Base Catalyzed | 40.3 (± 0.5) L mol⁻¹ min⁻¹ | Determined via acid-base titration. |
| Acid Catalyzed | 7.33 (± 0.06) x 10⁻⁴ L mol⁻¹ min⁻¹ | Measured for aldicarb sulfone. |
Data sourced from kinetic studies on the degradation of aldicarb and its metabolites. nih.gov
Photolysis, or degradation by light, is another potential pathway for chemical breakdown in aquatic systems. However, studies indicate that this compound is stable to photolysis. usda.gov Research on the parent compound, aldicarb, shows it is susceptible to photolysis when irradiated with light at a wavelength of 254 nm, but it may not be significantly photolyzed by light with wavelengths greater than 290 nm, which represents the spectrum of natural sunlight reaching the Earth's surface. epa.gov The energy from sunlight is often insufficient to break down certain chemical bonds unless photosensitizing agents are present. nih.govuc.pt
The breakdown of this compound in water, primarily through hydrolysis, yields specific degradation products. Research shows that this compound is rapidly hydrolyzed to form sulfocarb oxime. epa.gov This product, in turn, degrades quickly into methane (B114726) sulfonic acid and 2-hydroxy isobutyraldehyde (B47883) oxime. epa.gov These degradation products are noted to be of lower toxicity than the parent compound. epa.gov The formation of this compound oxime is a recognized metabolic pathway in various environmental and biological systems. herts.ac.uk
Atmospheric Stability and Transport Considerations
The potential for a chemical to persist in the atmosphere and undergo long-range transport depends on its volatility and its reaction rate with atmospheric oxidants. This compound has a low vapor pressure of 12 mPa at 25°C, indicating it is not highly volatile. usda.gov For its parent compound, aldicarb, the estimated vapor phase half-life due to reaction with hydroxyl radicals is approximately 3.49 days. epa.gov Pesticides with low volatility may adsorb to atmospheric particles, and their transport would then be governed by the movement of these aerosols. copernicus.org The potential for long-range transport is generally lower for compounds associated with larger, coarse particles. copernicus.org
Environmental Mobility and Distribution
The movement and partitioning of this compound within the environment, particularly its tendency to move from soil to water, is a key factor in assessing its environmental impact.
Leaching Potential in Soil Systems
This compound exhibits properties that indicate a high potential for mobility and leaching in soil systems. epa.govnih.gov Its mobility is significantly influenced by soil type, with leaching being more pronounced in soils with high sand content and low organic matter. epa.govwho.int
Laboratory studies have determined low soil organic carbon-water (B12546825) partition coefficient (Koc) values for aldicarb metabolites, including this compound, in the range of 6-31. nih.gov Such low Koc values are indicative of very weak sorption to soil particles and, consequently, high mobility. usda.govnih.gov These studies have characterized this compound as a potential "leacher." nih.gov
Field studies have confirmed this potential, though the extent of leaching can be mitigated by degradation. Unsaturated zone field studies have measured degradation half-lives for this compound between 0.5 and 2.0 months. oup.com This rate of degradation can be sufficient to prevent significant amounts of the residue from reaching groundwater under certain agricultural conditions. oup.com However, because it is mobile, this compound does possess the potential to contaminate groundwater in vulnerable situations. epa.gov In some soil column experiments using specific soil types like red-yellow oxisol, rapid degradation of aldicarb and its metabolites was observed, indicating a low potential for groundwater contamination under those specific conditions. researchgate.netrsdjournal.org
Table 2: Soil Mobility and Persistence of this compound
| Parameter | Value | Implication |
|---|---|---|
| Soil Sorption (Koc) | 10 (estimated) | High Mobility. usda.gov |
| Soil Sorption (Koc) | 6-31 (lab study) | Very High Mobility. nih.gov |
| Field Half-Life | 0.5 - 2.0 months | Moderate persistence in the unsaturated zone. oup.com |
| Texture Influence | High sand, low organic matter | Promotes leaching. epa.govwho.int |
Data compiled from various environmental fate studies.
Factors Influencing Soil Mobility and Leaching Susceptibility
The movement of this compound through the soil profile and its potential to leach into groundwater are governed by several key factors, primarily soil composition and chemical properties.
Soil Type and Texture: this compound exhibits high mobility in certain soil types. epa.gov Soils with high sand content and low organic matter content facilitate the greatest leaching. epa.govwho.int Conversely, soils with higher clay content tend to exhibit a higher degree of adsorption, which reduces the mobility of the compound. aensiweb.com For its parent compound, aldicarb, adsorption magnitude was found to be in the order of clay soil > calcareous soil > sandy soil. aensiweb.com
Organic Matter: Soil organic matter is a critical factor controlling the sorption and mobility of carbamate pesticides. mdpi.com Higher organic matter content generally increases the adsorption of these compounds, thereby reducing their mobility. aensiweb.comcarnegiescience.edu Studies on aldicarb have shown that the solid-state organic fraction is the major factor governing sorption. nih.gov Even small additions of organic amendments can significantly influence sorption, especially in soils with low native organic matter. aensiweb.com
Soil pH: The stability and, consequently, the transport of this compound are influenced by soil pH. This compound is very stable under acidic conditions and stable under neutral conditions. epa.gov However, it becomes very unstable to hydrolysis under alkaline (high pH) conditions. epa.gov
| Factor | Influence on this compound Mobility | Description |
| Soil Texture | High in sandy soils, Low in clay soils | Sandy soils have larger particles and less surface area, leading to lower adsorption and higher leaching potential. epa.govwho.int Clay soils have smaller particles and greater surface area, increasing adsorption and reducing movement. aensiweb.com |
| Organic Matter | Inversely related | Higher organic matter content increases sorption sites for the pesticide, binding it to the soil and reducing its availability for transport with water. aensiweb.commdpi.com |
| Soil pH | Stable in acidic to neutral pH | This compound persists longer in acidic to neutral soils, allowing more time for potential transport. It degrades rapidly in alkaline conditions. epa.gov |
Unsaturated Zone Transport Studies
The unsaturated zone, or vadose zone, is the critical soil layer above the groundwater table where many degradation and transport processes occur. Research indicates that most this compound residues are expected to degrade within this zone. oup.com
Field studies conducted in various locations across the United States, including Arizona, North Carolina, Virginia, Michigan, Indiana, Washington, and Florida, have been instrumental in understanding this compound's behavior. oup.com These studies show that this compound and its parent compound, aldicarb, degrade at approximately the same rate in the unsaturated zone. oup.com The degradation half-life for these residues in the unsaturated zone is typically between 0.5 and 2.0 months. oup.com
In soil column experiments using red-yellow oxisol, aldicarb was observed to be rapidly oxidized to its sulfoxide and sulfone (this compound) metabolites within 10 days. rsdjournal.orgresearchgate.net In these specific experiments, aldicarb sulfoxide was found to percolate to a depth of 15 cm, and residues of aldicarb and its degradation products were not detected in the soil or percolated water after 60 to 90 days, suggesting rapid degradation and a low potential for groundwater contamination under those conditions. rsdjournal.orgresearchgate.net
Groundwater Contamination Research and Monitoring Programs
Due to its chemical properties, this compound has the potential to contaminate groundwater under certain environmental and agricultural conditions. herts.ac.ukepa.gov Its persistence is notably higher in groundwater, especially acidic groundwater, where its degradation half-life can range from a few weeks to several years. who.int
Field Monitoring of Residue Presence in Groundwater
Numerous monitoring programs have detected this compound (as a metabolite of aldicarb) in groundwater, particularly in agricultural areas.
Suffolk County, New York: An extensive monitoring program in the late 1970s and early 1980s found that of 8,404 wells tested, 13.5% (1,121 wells) had aldicarb residues exceeding the state's guideline of 7 parts per billion (ppb). nih.govscite.ai The contamination levels in these wells varied, with 16% showing concentrations above 75 ppb. nih.gov
Long Island, New York: In a study of potable wells near potato fields, aldicarb and its metabolites were detectable (≥1 µg/L) in 31.3% of the samples. who.int Approximately 0.9% of these samples contained the chemical at concentrations above 100 µg/L. who.int In Long Island groundwater, aldicarb sulfoxide and this compound (aldicarb sulfone) are typically found in an approximate 1:1 ratio. who.int
Other US Locations: Aldicarb has been detected in well water in the United States at concentrations ranging from less than 10 to 500 µg/L. who.int
Canada: In surveys of private and municipal drinking water supplies, aldicarb was detected in 111 out of 1,017 samples, with a maximum concentration of 28 µg/L. who.int
| Location | Key Findings | Concentration Range | Reference |
| Suffolk County, NY | 13.5% of 8,404 wells exceeded the 7 ppb state guideline. | Up to >75 ppb | nih.govscite.ai |
| Long Island, NY | 31.3% of wells near potato fields had detectable levels. | Up to >100 µg/L | who.int |
| USA (General) | Detected in various well water samples. | <10 to 500 µg/L | who.int |
| Canada | Detected in 10.9% of 1,017 drinking water supplies. | Up to 28 µg/L | who.int |
Modeling Approaches for Groundwater Vulnerability Prediction
Computer models are valuable tools for predicting the potential for pesticides like this compound to leach into groundwater. The Pesticide Root Zone Model (PRZM) has been evaluated for its ability to simulate the movement of aldicarb and this compound residues. oup.com
When supplied with accurate data on degradation rates, soil properties, weather patterns, and agricultural practices, PRZM has shown a good correlation between its simulated maximum leaching depths and those observed in field experiments. oup.com These models can be used to assess the movement of pesticides in various agricultural settings and, when combined with multi-year rainfall data, can help develop probability distributions for pesticide transport in the unsaturated zone. oup.com Furthermore, linking PRZM to a groundwater solute transport model allows for predictions of pesticide concentrations in groundwater, which is a useful technique for risk assessment and developing management practices. oup.com
Surface Water Transport Investigations
While the primary transport concern for this compound is leaching to groundwater, movement into surface water can also occur. The transport of pesticides to surface water is a recognized contamination pathway. beyondpesticides.org However, specific research focusing solely on this compound's transport to surface water is less documented than groundwater studies. Its high water solubility could facilitate transport via runoff. herts.ac.uk One study noted that in the soil column, aldicarb leached up to 15 cm, indicating a smaller potential risk of surface water contamination under those specific experimental conditions. rsdjournal.org The low potential for this compound to bind to particles suggests that transport in the dissolved phase in runoff would be the more likely mechanism compared to transport via eroded soil particles. herts.ac.uk
Plant Uptake and Systemic Distribution Research
This compound is known to be a systemic pesticide. herts.ac.uknih.gov This means that after application to the soil, it is absorbed by the plant's roots and translocated throughout the plant's vascular system. who.intuga.edu This systemic distribution is fundamental to its mode of action as an insecticide, as it protects the plant from within. who.int
Studies on the parent compound, aldicarb, demonstrate this process. After application, soil moisture is essential for its release, and subsequent uptake by plants is rapid. who.int The presence of plants can also accelerate the degradation of the pesticide in the soil's rhizosphere. nih.gov Once absorbed, systemic herbicides are generally translocated to the leaves via the transpiration stream. uga.edu
Ecotoxicological Impact on Non Target Organisms
Terrestrial Ecotoxicology
Aldoxycarb poses a significant risk to terrestrial wildlife due to its high toxicity. epa.gov
Avian Species Sensitivity Studies
Studies on the acute toxicity of the parent compound, aldicarb (B1662136), have shown it to be very highly toxic to birds. epa.gov For instance, the acute oral LD50 (the dose that is lethal to 50% of a test population) for technical grade aldicarb is 1 mg/kg for mallard ducks and 2 mg/kg for bobwhite quail. epa.gov Dietary studies have classified technical aldicarb as moderately toxic to waterfowl and highly toxic to upland game birds, with an 8-day dietary LC50 of 594 ppm for mallards and 71 ppm for bobwhite quail. epa.gov While specific LD50 values for this compound are not as readily available in the provided search results, its nature as a toxic metabolite of aldicarb suggests a high potential for avian toxicity. epa.gov It is recognized as being extremely toxic to wildlife. epa.gov
Interactive Data Table: Avian Toxicity of Aldicarb (Parent Compound of this compound)
| Species | Test Type | LD50/LC50 Value | Source |
| Mallard Duck | Acute Oral LD50 | 1 mg/kg | epa.gov |
| Bobwhite Quail | Acute Oral LD50 | 2 mg/kg | epa.gov |
| Mallard Duck | 8-day Dietary LC50 | 594 ppm | epa.gov |
| Bobwhite Quail | 8-day Dietary LC50 | 71 ppm | epa.gov |
| Japanese Quail | 8-day Dietary LC50 | 786 ppm | epa.gov |
| Ring-necked Pheasant | 8-day Dietary LC50 | >300 ppm | epa.gov |
Soil Macro-Organism Responses (e.g., Earthworms)
This compound is known to be toxic to earthworms. herts.ac.uk Carbamate (B1207046) pesticides, the chemical family to which this compound belongs, can have significant negative impacts on soil fauna. nih.govbeyondpesticides.org Research on other carbamates has demonstrated a range of detrimental effects on earthworms, including impacts on reproduction and survival. ijsra.net For example, some carbamates cause abnormalities in sperm and reduce cocoon production in earthworms. ijsra.net While specific studies on this compound's direct impact on earthworm populations were not detailed in the search results, its classification as a toxic agent to earthworms indicates a potential for adverse effects on their populations and, consequently, on soil health. herts.ac.uk
Other Terrestrial Invertebrate Interactions and Community Effects
The parent compound, aldicarb, is extremely dangerous to bees, with a contact LD50 of 0.029 µ g/bee . pic.int The move from older pesticides to newer generations, including some carbamates, has been linked to declines in invertebrate populations. beyondpesticides.org Pesticides can harm or kill a significant percentage of soil invertebrates, which are crucial for maintaining soil health and providing essential ecosystem services. beyondpesticides.org The use of a single species like the honeybee for ecotoxicological testing may not fully represent the risk to the wide diversity of terrestrial invertebrates. beyondpesticides.org
Aquatic Ecotoxicology
This compound's high water solubility gives it the potential to leach into groundwater and contaminate surface water, posing a risk to aquatic life. herts.ac.uk
Freshwater Organism Toxicity Assessments
Interactive Data Table: Freshwater Fish Toxicity of Aldicarb (Parent Compound of this compound)
| Species | Test Duration | LC50 Value | Source |
| Bluegill Sunfish | 96 hours | 0.063 mg/L | pic.int |
| Rainbow Trout | 96 hours | 0.560 mg/L | epa.gov |
| Fathead Minnow | 96 hours | 1.37 mg/L | epa.gov |
Aquatic Invertebrate Sensitivity Analyses
Interactive Data Table: Aquatic Invertebrate Toxicity of Aldicarb (Parent Compound of this compound)
| Species | Test Duration | EC50/LC50 Value | Source |
| Daphnia magna | 48 hours | 0.41 mg/L (EC50) | pic.int |
| Daphnia laevis | - | More sensitive than to this compound | ccme.cawho.int |
Microcosm and Mesocosm Studies for Ecological Impact Evaluation
The absence of dedicated microcosm or mesocosm research on this compound necessitates a reliance on laboratory-based ecotoxicological data and environmental fate studies to infer its potential ecological risks. These studies provide critical information on the direct toxicity of this compound to a range of non-target organisms, which is the foundational data used in designing and interpreting microcosm and mesocosm experiments.
This compound, a carbamate insecticide and a metabolite of Aldicarb, is known for its systemic properties and its mode of action as a cholinesterase inhibitor. researchgate.netnih.gov Its high water solubility and potential for mobility in soil raise concerns about its impact on non-target organisms in both terrestrial and aquatic ecosystems. epa.gov The following sections detail the research findings on the ecotoxicological impact of this compound on various non-target organisms, which would be essential for any future microcosm or mesocosm-based ecological impact evaluation.
Ecotoxicological Impact on Birds
Laboratory studies have established the acute toxicity of this compound to avian species. These findings are critical for assessing the risk to birds that may be exposed to the pesticide in treated areas.
Acute Toxicity of this compound to Avian Species
| Species | Endpoint | Value | Source |
|---|---|---|---|
| Mallard duck (Anas platyrhynchos) | Oral LD50 | 33.5 mg/kg | epa.gov |
| Mallard duck (Anas platyrhynchos) | Dietary LC50 | >10,000 ppm | epa.gov |
| Bobwhite quail (Colinus virginianus) | Dietary LC50 | 5,706 ppm | epa.gov |
Sub-lethal effects of cholinesterase-inhibiting pesticides, like this compound, on birds can include altered flight times, which could impact migratory patterns and survival. nih.gov
Ecotoxicological Impact on Aquatic Organisms
The potential for this compound to contaminate surface and groundwater makes its impact on aquatic ecosystems a significant concern. epa.gov Studies have demonstrated its toxicity to both freshwater fish and invertebrates.
Acute Toxicity of this compound to Freshwater Fish
| Species | Endpoint | Value | Source |
|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 42.0 ppm | epa.gov |
| Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 53.0 ppm | epa.gov |
Acute Toxicity of this compound to Freshwater Invertebrates
| Species | Endpoint | Value | Source |
|---|---|---|---|
| Daphnia | 48-hour LC50 | 0.176 ppm | epa.gov |
The high toxicity of this compound to aquatic invertebrates, such as Daphnia, is particularly noteworthy as these organisms form a critical base of the aquatic food web. epa.gov Disruptions to their populations can have cascading effects on higher trophic levels.
Ecotoxicological Impact on Terrestrial Non-Target Organisms
In the terrestrial environment, soil organisms and beneficial insects are at risk of exposure to this compound.
Beneficial Insects: Carbamate insecticides, the chemical family to which this compound belongs, are generally known to be highly toxic to Hymenoptera, which includes important beneficial insects like bees and parasitic wasps. nih.gov While specific studies on the direct impact of this compound on various beneficial insect species are not detailed in the available literature, its mode of action as a cholinesterase inhibitor suggests a high potential for toxicity to these non-target species. researchgate.netnih.gov The loss of beneficial insects can disrupt pollination and natural pest control, leading to broader ecosystem imbalances. beecityusa.org
Pesticidal Action and Biochemical Mechanisms
Cholinesterase Inhibition: Molecular Interactions and Reversibility
Aldoxycarb functions as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. epa.govinchem.org The pesticidal action begins with the carbamylation of the active site of the AChE enzyme. epa.govt3db.caapvma.gov.au This molecular interaction forms an unstable complex between the carbamate (B1207046) and the enzyme, which suppresses the action of AChE. t3db.caapvma.gov.au
A key distinction of carbamate inhibition, including that by this compound, is its reversibility. epa.govinchem.orgt3db.cawho.intnih.govusu.edu Unlike organophosphates, which form a more stable, phosphorylated enzyme complex, the carbamylated AChE can undergo spontaneous reactivation. who.intnih.govusu.eduembrapa.br This spontaneous reactivation is relatively rapid, typically occurring with a half-life of an hour or less, which contributes to the generally shorter duration of effects compared to organophosphates. who.intembrapa.br Studies have shown that cholinesterase inhibition induced by aldicarb (B1662136) and its oxidative metabolites (including this compound, which is aldicarb sulfone) can be rapidly reversed by simple dilution. inchem.org
Neurological System Disruption in Target Pests
The inhibition of acetylcholinesterase by this compound leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. epa.govt3db.caembrapa.br Normally, AChE rapidly breaks down ACh after a nerve impulse, allowing the nerve or muscle to relax. t3db.ca However, with AChE inhibited, acetylcholine continues to act, leading to continuous stimulation of cholinergic receptors throughout the central and peripheral nervous systems. epa.govepa.govt3db.caembrapa.br
In insects, the primary effects of carbamate poisoning, including that from this compound, are observed in the central nervous system. umn.edu This continuous nerve impulse transmission results in a range of neurotoxic symptoms in pests, such as hyperexcitation, tremors, convulsions, uncoordinated movement, and ultimately paralysis and death. t3db.carfppl.co.in While mammals have cholinergic neuromuscular junctions, in insects, the neuromuscular junction is not cholinergic, meaning the main impact is on the central nervous system. umn.edu
Systemic Activity in Plants and Pest Exposure Pathways
This compound is classified as a systemic insecticide and nematicide. epa.govrsc.orginchem.org This means it is readily absorbed by plants, primarily through the root system when applied to the soil. rsc.orgapvma.gov.auwho.intinchem.org Once absorbed, it is translocated throughout the plant via the vascular system, specifically the xylem and phloem, reaching various plant tissues such as leaves and stems. rsc.orgresearchgate.netepa.gov
This systemic property allows this compound to control pests that feed on plant sap or tissues, even if they are not directly exposed to the initial application. rsc.orgresearchgate.net Pests are exposed to this compound through both contact and oral ingestion (e.g., chewing and sucking insects feeding on treated plants). rsc.org For instance, sucking pests ingest the active compound when feeding on the phloem sap. researchgate.net
In plants and animals, this compound is metabolized by hydrolysis of the carbamate ester to form the oxime. epa.gov Further reactions of the oxime can yield other metabolites, such as this compound aldehyde, this compound alcohol, this compound acid, and this compound nitrile. epa.gov The oxime and alcohol metabolites are easily conjugated to form water-soluble glycosides and sulfates. epa.gov
Comparative Mechanisms with Related Carbamate Insecticides
This compound belongs to the N-methyl oxime carbamate class of insecticides and is structurally related to other compounds like aldicarb, of which it is the sulfone analogue. rsc.org Other prominent N-methyl oxime and oxyimidothioate carbamates include methomyl, oxamyl, alanycarb, and thiodicarb. rsc.orgumn.edu These compounds share a common mode of action, primarily inhibiting acetylcholinesterase. rsc.org
The mechanism of cholinesterase inhibition by carbamates is similar to that of organophosphates in that both classes act as pseudo-substrates for acetylcholinesterase and lead to a common spectrum of toxic effects associated with AChE inhibition. epa.govnih.gov However, a critical difference lies in the nature of the enzyme-inhibitor complex. As highlighted previously, carbamates like this compound lead to a reversible carbamylation of the enzyme, allowing for relatively rapid spontaneous reactivation. inchem.orgwho.intnih.govusu.eduembrapa.br In contrast, organophosphates cause an irreversible phosphorylation of the enzyme, meaning recovery of enzyme activity depends on the synthesis of new enzyme. nih.govusu.edu
Despite these biochemical differences, both carbamates and organophosphates produce similar clinical and neurobehavioral effects in animals and humans due to the accumulation of acetylcholine. epa.govnih.gov
Table 1: Comparative Characteristics of Cholinesterase Inhibition
| Feature | Carbamate Insecticides (e.g., this compound) | Organophosphate Insecticides |
| Enzyme Interaction | Carbamylation of AChE active site t3db.caapvma.gov.au | Phosphorylation of AChE active site apvma.gov.au |
| Reversibility | Reversible inchem.orgt3db.cawho.intnih.govusu.edu | Irreversible nih.govusu.edu |
| Enzyme Reactivation | Rapid spontaneous reactivation who.intembrapa.br | Requires new enzyme synthesis usu.edu |
| Duration of Effects | Generally shorter embrapa.br | Generally longer |
| Primary Target (Insects) | Central Nervous System umn.edu | Central Nervous System umn.edu |
Insecticide Resistance Mechanisms and Management
Target-Site Resistance: Genetic and Molecular Basis
Target-site resistance occurs when modifications at the insecticide's molecular binding site prevent or reduce the effective interaction between the insecticide and its target. oapi.intpjoes.comirac-online.org For carbamate (B1207046) insecticides such as Aldoxycarb, the primary target is the enzyme acetylcholinesterase (AChE). herts.ac.ukbenchchem.comoapi.int
As an acetylcholinesterase inhibitor, this compound's efficacy is directly linked to its ability to bind to and inhibit the AChE enzyme. herts.ac.ukbenchchem.com Resistance to carbamates and organophosphates often arises from mutations in the Ace gene, which encodes for acetylcholinesterase. These mutations lead to an altered AChE enzyme that is less sensitive to inhibition by the insecticide. oapi.intfrontiersin.orgmdpi.comepa.gov
Research has identified specific point mutations in the Ace gene that confer insecticide resistance in various insect species. For instance, in Drosophila melanogaster, mutations such as I161V, G265A, F330Y, and G368A, located near the active site of the enzyme, have been found in resistant populations. nih.gov Similarly, in the house fly (Musca domestica), mutations at amino acid positions 260, 342, and 407 (e.g., Val260Leu, Gly342Ala/Val, and Phe407Tyr) have been strongly associated with resistance to organophosphate and carbamate insecticides. mdpi.com These mutations can occur individually or in combination, leading to varying levels of insensitivity to the insecticides. mdpi.comnih.gov
Table 1: Examples of Acetylcholinesterase (AChE) Gene Mutations Conferring Insecticide Resistance
| Insect Species | Amino Acid Position (Mutation) | Associated Resistance | Reference |
| Drosophila melanogaster | I161V, G265A, F330Y, G368A | Insecticides (general) | nih.gov |
| Musca domestica | Val260Leu | Organophosphates, Carbamates | mdpi.com |
| Musca domestica | Gly342Ala/Val | Organophosphates, Carbamates | mdpi.com |
| Musca domestica | Phe407Tyr | Organophosphates, Carbamates | mdpi.com |
| Rhopalosiphum padi | F368(290)L, S329(228)P, V435(356)A | Carbamates, Organophosphates | epa.gov |
While target-site resistance is a well-documented mechanism for many insecticides, this compound's primary mode of action is through the inhibition of acetylcholinesterase. herts.ac.ukbenchchem.comoapi.int Other receptor-mediated resistance mechanisms, such as those involving voltage-gated sodium channels (associated with pyrethroid and DDT resistance) or GABA receptors (linked to dieldrin (B1670511) resistance), are not directly implicated in this compound resistance. oapi.intpjoes.com Therefore, discussions of resistance to this compound primarily focus on modifications to the AChE enzyme.
Metabolic Resistance: Enzymatic Detoxification Pathways
Metabolic resistance is a widespread mechanism where insects develop the ability to detoxify or break down insecticides more rapidly, preventing the active compound from reaching its target site or reducing its effective concentration. This is often achieved through the overexpression or enhanced activity of specific enzyme systems. oapi.intpjoes.comirac-online.orgfrontiersin.org
Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes crucial in the phase I detoxification of various xenobiotics, including insecticides. pjoes.comfrontiersin.orgfrontiersin.orgfrontiersin.orgsci-hub.semdpi.com Overexpression of P450 genes is a significant mechanism contributing to insecticide resistance across many insect species. frontiersin.orgfrontiersin.orgsci-hub.senih.gov These enzymes catalyze oxidative reactions that can metabolize insecticides into less toxic or more excretable forms. pjoes.comfrontiersin.orgfrontiersin.org For carbamates like this compound, P450s can play a role in their metabolic breakdown. The related compound aldicarb (B1662136), for instance, is rapidly oxidized to aldicarb sulfoxide (B87167), which is then further degraded by oxidative and hydrolytic mechanisms, suggesting the involvement of P450s in this metabolic pathway. inchem.org
Beyond P450s, other enzyme systems contribute significantly to metabolic resistance:
Esterases: Carboxylesterases (CarEs), a type of hydrolase, are involved in the phase I detoxification of insecticides. pjoes.comirac-online.orgfrontiersin.orgsci-hub.se They can hydrolyze ester bonds in insecticide molecules, leading to their inactivation. Increased esterase activity has been observed in various insecticide-resistant insect populations, contributing to their ability to break down carbamates and other pesticide classes. oapi.intfrontiersin.org
Glutathione (B108866) S-transferases (GSTs): These enzymes are key players in phase II detoxification, catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, including insecticides. pjoes.comfrontiersin.orgcambridge.orgwikipedia.org This conjugation typically increases the water solubility of the insecticide metabolites, facilitating their excretion from the insect's body. frontiersin.orgwikipedia.org Overexpression and enhanced activity of GSTs are common mechanisms of resistance to a broad range of insecticides, including carbamates. oapi.intfrontiersin.org
Research on Resistance Evolution and Mitigation Strategies
The evolution of insecticide resistance, including to compounds like this compound, is a dynamic process driven by selection pressure from repeated pesticide applications. For instance, aldicarb, from which this compound is a metabolite, has faced resistance issues in cotton, leading to its discontinued (B1498344) use in some regions. apvma.gov.au This highlights the practical implications of resistance development.
Research into resistance evolution and mitigation strategies focuses on understanding the underlying genetic and biochemical changes in pest populations to inform more sustainable control measures. Strategies often involve:
Monitoring Resistance: Regular monitoring of pest populations for signs of resistance development helps in timely adjustment of control strategies.
Integrated Pest Management (IPM): Implementing IPM programs that combine various control methods—chemical, biological, cultural, and mechanical—can reduce reliance on single insecticides and slow down resistance evolution. frontiersin.org
Rotation and Mixtures: Rotating insecticides with different modes of action or using mixtures of compounds that target different sites or pathways can delay the onset and spread of resistance.
Synergists: The use of synergists, chemicals that inhibit detoxification enzymes, can restore the efficacy of insecticides to which pests have developed metabolic resistance. cambridge.org
Advanced Analytical Methodologies for Environmental Monitoring
Chromatographic Techniques for Residue Analysis
Chromatographic techniques are fundamental for separating aldoxycarb from complex environmental matrices and its degradation products, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a preferred method for analyzing this compound and other N-methylcarbamates due to their thermal lability, which can cause degradation during gas chromatography. wikipedia.orgwikipedia.org HPLC offers a versatile and sensitive approach for determining these compounds in various liquid and solid environmental samples. wikipedia.orgherts.ac.uk
Post-Column Derivatization and Fluorescence Detection
A commonly preferred method for analyzing aldicarb (B1662136) and its major decomposition products, including this compound, involves HPLC with post-column derivatization and fluorescence detection. wikipedia.orgwikipedia.org This technique significantly enhances sensitivity and selectivity. After chromatographic separation, the eluted carbamates are hydrolyzed, typically with sodium hydroxide (B78521), to yield methylamine (B109427). wikipedia.orgwikipedia.orgmade-in-china.com The methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative (fluorophore), which is subsequently detected by a fluorescence detector. wikipedia.orgwikipedia.orgmade-in-china.comfishersci.atwikipedia.org This process is highly selective as aldicarb nitrile, a common degradation product of aldicarb, does not hydrolyze to form methylamine and thus is not detected by this method. wikipedia.org
Table 1: Reagents for Post-Column Derivatization in HPLC
| Reagent Name | Role in Derivatization |
| Sodium Hydroxide | Hydrolyzes carbamates to yield methylamine. wikipedia.orgwikipedia.orgmade-in-china.com |
| o-Phthalaldehyde (OPA) | Reacts with methylamine to form a fluorophore. wikipedia.orgwikipedia.orgmade-in-china.comfishersci.at |
| 2-Mercaptoethanol | Co-reagent with OPA for fluorophore formation. wikipedia.orgmade-in-china.comfishersci.at |
Reverse-Phase and Gradient Elution Chromatography
Reverse-phase HPLC is widely utilized for the separation of this compound and other N-methylcarbamates. wikipedia.orgwikipedia.org In this mode, a polar mobile phase (typically an aqueous blend with acetonitrile (B52724) or methanol) is used with a non-polar (hydrophobic) stationary phase, such as a C18-bonded silica (B1680970) column. wikipedia.orgherts.ac.ukwikipedia.org Compounds are separated based on their differential interaction with the stationary and mobile phases. wikipedia.org
Gradient elution chromatography is frequently employed to improve peak shape, increase efficiency, and enhance resolution, especially for compounds with a wide range of polarities or retention times, like this compound and its metabolites. wikipedia.orgwikipedia.orgherts.ac.ukmade-in-china.comamericanelements.com This technique involves a steady increase in the organic solvent concentration (e.g., methanol (B129727) or acetonitrile) in the mobile phase over the course of the analysis, thereby increasing the elution strength and accelerating the elution of more strongly retained compounds. americanelements.com For instance, EPA Method 531.1, applicable for N-methylcarbamoyloximes and N-methylcarbamates in drinking water, utilizes a reverse-phase HPLC column with gradient elution. wikipedia.orgmade-in-china.com
Gas Chromatography (GC) Considerations and Limitations
While gas chromatography (GC) with various detectors (e.g., flame photometric detector, mass spectrometry, flame ionization detection) has been used for carbamate (B1207046) analysis, it presents significant limitations for aldicarb and, by extension, its sulfone derivative, this compound. wikipedia.orgwikipedia.org A major drawback is the thermal lability of aldicarb, which can degrade rapidly in the injection port or on the column during GC analysis. wikipedia.org This degradation can lead to the formation of aldicarb nitrile, which may interfere with aldicarb analysis and cannot be detected by LC with UV detection. wikipedia.orgwikipedia.org Consequently, GC methods often necessitate time-consuming clean-up procedures to mitigate these interferences. wikipedia.org Due to these thermal degradation issues, HPLC with post-column derivatization is generally preferred for the analysis of this compound and other N-methylcarbamates. wikipedia.orgwikipedia.org
Spectroscopic and Other Detection Modalities
Beyond the fluorescence detection commonly coupled with HPLC, other spectroscopic and advanced detection modalities are employed for this compound analysis. As discussed, fluorescence detection, following post-column derivatization with OPA and 2-mercaptoethanol, offers high sensitivity and selectivity for this compound and its methylamine-forming metabolites. wikipedia.orgwikipedia.orgmade-in-china.comfishersci.atwikipedia.org
Ultraviolet (UV) detection, while a common mode in LC, is less suitable for some carbamates, including aldicarb nitrile, as they may not absorb in the UV range, limiting its applicability for comprehensive residue analysis. wikipedia.orgwikipedia.orgwikipedia.org
Mass spectrometry (MS), particularly in combination with chromatography (GC-MS or LC-MS/MS), provides highly sensitive and confirmatory detection for this compound and its metabolites. wikipedia.orgwikipedia.orgfishersci.nociteab.com LC-MS/MS methods are increasingly prevalent for quantifying pesticides in food and environmental samples, capable of detecting compounds at very low levels with minimal sample preparation and effectively eliminating matrix effects. fishersci.no These methods offer the advantage of high sensitivity, good separation, and accurate quantification. wikipedia.org
Sample Preparation and Matrix Effects in Environmental Samples
Effective sample preparation is a critical step in the analysis of this compound in environmental samples, as it aims to extract the analyte from the complex matrix while minimizing interferences. Environmental matrices such as soil, groundwater, and surface water can contain numerous co-extractives that interfere with analytical detection, leading to matrix effects. made-in-china.comwikipedia.orgfishersci.be
Common sample preparation techniques include:
Extraction : For aqueous samples, direct injection after acidification or concentration through extraction with chloroform (B151607) has been described. wikipedia.org Soil samples may be extracted with water (subsoils) or acetone (B3395972) (topsoils). wikipedia.org
Clean-up : After extraction, clean-up procedures are often necessary to remove matrix interferences. Techniques like solid-phase extraction (SPE) using concentrator columns or Florisil packed columns have been employed for water and other samples. fishersci.atwikipedia.orgherts.ac.uk QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another widely used method for pesticide residue analysis in various matrices, including environmental samples, often involving acetonitrile for extraction and sorbents like primary-secondary amine (PSA) and graphitized carbon black (GCB) for clean-up. fishersci.be
Trace Enrichment : For very low concentrations in water samples, on-line trace enrichment can be used, where a large volume of water is loaded onto a concentrator column to increase sensitivity. fishersci.at
Matrix effects, which can significantly influence analytical results, are variations in the analytical signal caused by components in the sample other than the analyte. made-in-china.comfishersci.nowikipedia.orgfishersci.be These effects can vary highly depending on the matrix (e.g., soil type, organic matter content, moisture levels) and can lead to signal suppression or enhancement. wikipedia.orgwikipedia.orgfishersci.be Strategies to mitigate matrix effects include using matrix-matched calibrations, employing different detectors, or optimizing chromatographic columns and clean-up procedures. made-in-china.comfishersci.no For instance, studies have emphasized calibrating methods against soil pH, organic matter content, and moisture levels to improve accuracy in environmental monitoring of this compound. wikipedia.org
Table 2: Typical Recovery Rates and Detection Limits for this compound Analysis
| Matrix Type | Analytical Method | Recovery Rate (%) | Detection Limit | Reference |
| Spiked Soil Samples | GC-MS | >85 | 0.1 ppm | wikipedia.org |
| Groundwater/Surface Water | HPLC-PCD-FL | 77.0 - 98.8 | 0.5 ng/mL | wikipedia.org |
| Drinking Water | HPLC-PCD-FL (EPA 531.1) | - | 1.3 µg/L (for aldicarb) | wikipedia.org |
| Groundwater/Finished Drinking Water | HPLC-PCD-FL (ASTM D5315) | - | 1 µg/L (for aldicarb) | wikipedia.org |
| Water (Aldicarb species) | LC with on-line trace enrichment, PCD-FL | Good precision | <70 ng/L (for 3 compounds) | fishersci.at |
| Honey (N-methylcarbamates) | HPLC/PCD-FL | 72.02 - 92.02 | 4–5 ng/g | herts.ac.uk |
Extraction Procedures for Soil, Water, and Plant Matrices
Effective extraction is the foundational step in the analytical determination of this compound, aiming to isolate the compound from the complex components of environmental samples. The selection of an appropriate extraction method is contingent upon the matrix type and the physicochemical properties of this compound.
For water matrices , various approaches are employed. Direct injection of filtered water samples into high-performance liquid chromatography (HPLC) systems is feasible for certain applications who.int. However, for trace level analysis and to mitigate matrix interferences, solid-phase extraction (SPE) is a widely utilized technique researchgate.net. SPE allows for the pre-concentration of this compound and other carbamate pesticides from large volumes of water, enhancing detection sensitivity. Automated SPE systems coupled online with liquid chromatography (LC) have been developed, providing a streamlined and efficient method for monitoring pesticide traces in water samples researchgate.net.
In soil matrices , the extraction of this compound typically involves solvent-based methods. Research protocols for this compound in soil, particularly those employing gas chromatography-mass spectrometry (GC-MS), rely on initial solvent extraction steps to recover the compound from the solid matrix benchchem.com. The specific solvent and extraction conditions (e.g., sonication, shaking, temperature) are optimized to maximize recovery and minimize co-extraction of interfering substances.
For plant matrices , the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a predominant extraction technique for multi-residue pesticide analysis, including carbamates like this compound. This method is highly effective for diverse agricultural products such as red pepper, citrus fruits, and cucumber plapiqui.edu.argcms.cznih.gov. The QuEChERS procedure typically involves homogenizing the plant sample, followed by extraction with acetonitrile. Subsequent addition of salts, such as magnesium sulfate (B86663) and sodium acetate, facilitates phase separation and aids in the initial removal of water and some polar interferences plapiqui.edu.arnih.gov.
Sample Clean-up and Concentration Techniques
Following the initial extraction, sample clean-up and concentration are crucial steps to remove co-extracted matrix components that could interfere with instrumental analysis and to achieve the necessary detection limits.
In methods utilizing the QuEChERS extraction, dispersive solid-phase extraction (dSPE) is commonly employed for clean-up. This involves adding a mixture of sorbents, such as primary secondary amine (PSA), C18, and magnesium sulfate, to the acetonitrile extract gcms.cznih.gov. PSA is effective in removing organic acids and sugars, while C18 targets non-polar interferences like lipids. Magnesium sulfate helps remove residual water. This dSPE step significantly reduces matrix effects and improves the accuracy and precision of the analytical results nih.gov.
For water samples, particularly in wastewater analysis, Florisil clean-up has been recommended to reduce interferences when determining carbamate and urea (B33335) pesticides researchgate.net. The need for thorough clean-up is also highlighted in GC analysis, where degradation products of related compounds like aldicarb can interfere, necessitating time-consuming clean-up procedures who.int.
Concentration of the analyte is often an inherent part of the extraction and clean-up process or performed as a separate step. After solvent extraction and clean-up, the solvent volume is typically reduced, often through evaporation under a gentle stream of nitrogen, to concentrate the this compound residues. The concentrated extract is then reconstituted in a smaller volume of a compatible solvent for instrumental analysis, thereby enhancing the sensitivity of detection.
Method Validation and Quantification Limits in Research
Method validation is a critical process to ensure the reliability and suitability of analytical methods for quantifying this compound in environmental samples. Validation parameters commonly assessed include linearity, accuracy (recovery), precision (repeatability and reproducibility), and quantification limits. These assessments are often conducted in accordance with international guidelines, such as the SANTE guide published by the European Union Reference Laboratories plapiqui.edu.argcms.cz.
Linearity is evaluated by analyzing a series of matrix-matched calibration standards across a defined concentration range. High correlation coefficients (R²) are indicative of good linearity, with values typically exceeding 0.990 to 0.992 for reliable quantification plapiqui.edu.arnih.govmdpi.com.
Accuracy is determined through recovery experiments, where blank samples are spiked with known concentrations of this compound. The mean recovery values for most compounds in validated methods typically fall within the acceptable range of 70% to 120% plapiqui.edu.argcms.cznih.govmdpi.com. For this compound analysis in spiked soil samples using GC-MS protocols, recovery rates greater than 85% have been reported at concentrations as low as 0.1 ppm (100 µg/kg) benchchem.com.
Precision is assessed by evaluating the repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) of the method. This is often expressed as the relative standard deviation (RSD). For pesticide residue analysis, RSD values for both repeatability and in-laboratory reproducibility are generally required to be below 20% plapiqui.edu.argcms.cznih.gov.
Quantification Limits (LOQs) and Detection Limits (LODs) are crucial parameters defining the sensitivity of an analytical method. The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision, typically defined by a signal-to-noise ratio (S/N) of 10 or greater mdpi.com. The LOD is the lowest concentration that can be detected.
For this compound (identified as aldicarb sulfone), in drinking water, analytical methods employing high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) have achieved limits of quantitation as low as 0.021 µg/L nih.gov. For the analysis of aldicarb and its major decomposition products (including this compound) in water, an estimated detection limit of 1.3 µg/L has been reported using HPLC with post-column derivatization and fluorescence detection who.int. In multi-residue pesticide analysis in plant matrices using advanced techniques like UHPLC-QTOF or LC-MS/MS, LOQs for various compounds, including carbamates, commonly range from 2.5 to 25 µg/kg, with over 80% of analytes demonstrating high sensitivity at 2.5 µg/kg in some studies gcms.cznih.govmdpi.com.
The following table summarizes key research findings related to method validation and quantification limits for this compound and related carbamates in environmental matrices.
Table 1: Summary of Analytical Method Validation Parameters and Quantification Limits
| Matrix Type | Analytical Technique | Parameter | Typical Value / Finding | Citation |
| Water | HPLC-MS/MS | LOQ | 0.021 µg/L (for this compound as aldicarb sulfone) | nih.gov |
| Water | HPLC with post-column derivatization | LOD | 1.3 µg/L (for aldicarb and its major decomposition products) | who.int |
| Soil | GC-MS | Recovery | >85% at 0.1 ppm (100 µg/kg) | benchchem.com |
| Plant | QuEChERS + LC-MS/MS / UHPLC-QTOF | Linearity (R²) | >0.990 - 0.992 | plapiqui.edu.arnih.govmdpi.com |
| Plant | QuEChERS + LC-MS/MS / UHPLC-QTOF | Recovery | 70-120% | plapiqui.edu.argcms.cznih.govmdpi.com |
| Plant | QuEChERS + LC-MS/MS / UHPLC-QTOF | Precision (RSD) | <20% (Repeatability & Reproducibility) | plapiqui.edu.argcms.cznih.gov |
| Plant | QuEChERS + LC-MS/MS / UHPLC-QTOF | LOQ | 2.5-25 µg/kg (for multi-residues including carbamates) | gcms.cznih.govmdpi.com |
Scientific Assessment and Regulatory Frameworks Environmental Focus
Environmental Risk Assessment Methodologies and Principles
The environmental risk assessment (ERA) for a pesticide like aldoxycarb is a systematic process used by regulatory agencies to evaluate the potential harm to the environment resulting from its use. europa.euepa.gov This process is foundational in deciding whether a pesticide can be registered for use and what restrictions may be necessary to protect the environment. epa.gov The ERA for this compound, a carbamate (B1207046) insecticide and a major metabolite of aldicarb (B1662136), involves several key principles and methodologies. nih.govnih.gov
The core of the ERA framework consists of four main steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eu
Hazard Identification: This step determines if the pesticide has the potential to cause adverse effects on non-target organisms or the environment. For this compound, this involves reviewing its intrinsic toxicological properties. As a cholinesterase inhibitor, it is known to be highly toxic to mammals and birds and moderately to highly toxic to fish and other aquatic organisms. beyondpesticides.orgepa.govherts.ac.uk
Hazard Characterization: This phase quantifies the relationship between the dose of the pesticide and the adverse effect. It establishes toxicity endpoints such as the No-Observed-Adverse-Effect Level (NOAEL), the Lowest-Observed-Adverse-Effect Level (LOAEL), and lethal concentrations (e.g., LC50) for various species.
Exposure Assessment: This step evaluates the potential for environmental exposure. It considers the chemical's fate and transport, including how it degrades, how it moves in soil and water, and its potential to accumulate. europa.eu Factors such as application rates, methods, and environmental conditions (soil type, climate) are crucial. nnrg.org For this compound, its high water solubility and potential to leach into groundwater are significant considerations. herts.ac.uk
Risk Characterization: The final step integrates the hazard and exposure assessments to estimate the probability and magnitude of adverse effects on the environment. epa.gov This involves comparing predicted environmental concentrations (PECs) with the established toxicity endpoints to generate a risk quotient (RQ).
Modern approaches, often referred to as New Approach Methodologies (NAMs), are increasingly being integrated into ERAs. nih.gov These can include tiered testing schemes and in-silico models to refine the assessment and reduce reliance on animal testing. nih.gov The process is iterative, and if an unacceptable risk is identified, risk mitigation measures are proposed and evaluated.
Field-Scale Environmental Fate Studies for Regulatory Science
Field-scale environmental fate studies are critical for understanding how this compound behaves under real-world agricultural conditions. who.intillinois.edu While laboratory studies provide essential data on degradation rates and mobility, they often cannot replicate the complex interplay of environmental factors found in the field. who.int Therefore, regulatory agencies rely heavily on field data to validate and refine risk assessments.
These studies are designed to measure the persistence and movement of the pesticide and its degradation products in soil, water, and air after application. Key parameters investigated for this compound include:
Field Dissipation: These studies determine the rate at which this compound declines in the upper soil layers under typical use conditions. Dissipation is a result of multiple processes, including microbial degradation, chemical hydrolysis, photodegradation, volatilization, and leaching. illinois.edu For the related compound aldicarb, half-lives in surface soils are estimated to be between 0.5 and 3 months. who.int
Leaching and Groundwater Monitoring: Given this compound's potential for mobility, studies monitoring its movement through the soil profile and into groundwater are paramount. herts.ac.uk For instance, extensive monitoring in Suffolk County, New York, after the use of aldicarb, revealed significant groundwater contamination, highlighting the importance of field validation. nih.gov These studies often involve installing lysimeters or monitoring wells at various depths to collect water samples for analysis.
Runoff: The potential for this compound to be transported from treated fields into surface water bodies via runoff is another key area of investigation. This is particularly important for assessing risks to aquatic ecosystems. epa.gov
Metabolite Formation and Behavior: Field studies also track the formation and subsequent fate of major metabolites. This compound itself is a metabolite of aldicarb, alongside aldicarb sulfoxide (B87167). nih.gov Studies have shown that these metabolites can be more mobile and persistent than the parent compound, making them significant drivers of groundwater contamination risk. nih.govdntb.gov.ua
Data from these field studies are essential for calibrating and validating the environmental models used in regulatory risk assessments and for establishing use restrictions, such as buffer zones or limitations based on soil type and water table depth. epa.gov
Modeling Approaches for Environmental Transport Prediction
Mathematical models are indispensable tools in the environmental risk assessment of pesticides like this compound. cambridge.orgsemanticscholar.org They are used to predict the movement and concentration of the chemical in various environmental compartments (soil, water, air), helping to estimate exposure levels for non-target organisms where direct measurement is impractical. semanticscholar.org
Several types of models are employed, ranging from simple screening models to complex, mechanistic models:
Screening Models: These are relatively simple models that use key physicochemical properties of the pesticide to provide a preliminary estimate of its potential to leach or move via runoff. The Groundwater Ubiquity Score (GUS), which is calculated from the pesticide's half-life in soil and its soil organic carbon-water (B12546825) partitioning coefficient (Koc), is a widely used index. beyondpesticides.org this compound's properties suggest a high potential for leaching. herts.ac.uk
Mechanistic Models: These are more complex, process-based models that simulate the physical, chemical, and biological processes governing a pesticide's fate. cambridge.org Models like PRZM (Pesticide Root Zone Model), MACRO, and HYDRUS are used to predict pesticide transport through the soil profile. semanticscholar.orgmdpi.com They require detailed input data on soil properties, weather conditions, agricultural practices, and the chemical's degradation and sorption characteristics. mdpi.com
Surface Water Models: Models such as the Surface Water Concentration Calculator (SWCC) are used to estimate pesticide concentrations in adjacent water bodies resulting from runoff and spray drift.
These models are crucial for regulatory purposes. For example, modeling was used extensively to develop restrictions for aldicarb use to minimize groundwater contamination. cambridge.org These applications included optimizing application timing, estimating setback distances from wells, and identifying vulnerable soil types. cambridge.org While models are powerful tools, their predictions are subject to uncertainty, and they must be used in conjunction with and validated by field and laboratory data for reliable risk assessment. cambridge.org
Table 1: Key Parameters for Modeling this compound's Environmental Transport
| Parameter | Description | Significance for this compound |
|---|---|---|
| Soil Half-Life (DT50) | The time it takes for 50% of the initial concentration to dissipate in soil. | Determines persistence and potential for leaching over time. |
| Soil Organic Carbon Partition Coefficient (Koc) | Measures the tendency of the chemical to bind to soil organic matter. | A low Koc value indicates higher mobility in soil and greater leaching potential. Aldicarb and its metabolites have low Koc values (6-31). nih.govdntb.gov.ua |
| Water Solubility | The maximum amount of the chemical that can dissolve in water. | High solubility facilitates movement with water through the soil profile. This compound is highly soluble in water. herts.ac.uk |
| Hydrolysis Rate | The rate of chemical breakdown in the presence of water. | Affects persistence in both soil and aquatic environments. |
Data Requirements for Environmental Authorization and Re-evaluation
Before a pesticide like this compound can be legally sold and used, it must undergo a rigorous registration process by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). epa.gov This process requires the manufacturer to submit a comprehensive set of scientific data to demonstrate that the product will not cause unreasonable adverse effects on human health or the environment when used as directed. epa.govepa.gov
The data requirements are extensive and are typically organized into several categories focused on environmental fate and ecological effects.
Environmental Fate Data: This set of studies is designed to determine what happens to the pesticide in the environment. epa.gov
Degradation Studies: Data on the rate and pathway of degradation in various media, including hydrolysis, photolysis in water and soil, and aerobic and anaerobic metabolism in soil and aquatic environments.
Mobility Studies: Data on how the pesticide moves in the environment, including adsorption/desorption to soil (to determine the Koc value), volatility, and leaching potential.
Field Dissipation Studies: As discussed in section 7.2, these studies confirm the pesticide's behavior under actual field conditions. epa.gov
Ecotoxicology Data: These studies evaluate the toxicity of the pesticide to a range of non-target organisms. epa.gov
Avian Toxicity: Acute oral (LD50) and subacute dietary (LC50) toxicity tests on representative bird species (e.g., bobwhite quail, mallard duck). epa.gov
Aquatic Toxicity: Acute toxicity tests (LC50) on both coldwater (e.g., rainbow trout) and warmwater (e.g., bluegill sunfish) fish, as well as on aquatic invertebrates (e.g., Daphnia magna). epa.gov
Non-Target Insect Toxicity: Data on toxicity to beneficial insects, particularly pollinators like honeybees.
Plant Toxicity: Studies on the effects on non-target terrestrial and aquatic plants.
These data requirements are not static. Pesticides undergo periodic re-evaluation or registration review to ensure they continue to meet current safety standards, which may have evolved since the original registration. nih.gov If new concerns arise, such as the detection of groundwater contamination, additional data may be required.
Table 2: Example Ecotoxicological Data for Aldicarb (Parent of this compound)
| Test Organism | Test Type | Toxicity Value (LC50/LD50) | Toxicity Category |
|---|---|---|---|
| Bobwhite Quail | 8-day Dietary | 71 ppm | Highly Toxic |
| Mallard Duck | 8-day Dietary | 594 ppm | Moderately Toxic |
| Bluegill Sunfish | 96-hour Acute | 0.06 ppm | Very Highly Toxic |
| Daphnia magna | 48-hour Acute | 0.41 ppm | Very Highly Toxic |
| Pink Shrimp | 96-hour Acute | 0.012 ppm | Very Highly Toxic |
Frameworks for Assessing Environmental Effects on Non-Target Organisms
Assessing the effects of pesticides like this compound on non-target organisms is a cornerstone of the environmental risk assessment. europa.euflvc.org The framework for this assessment is typically tiered, starting with simple, conservative laboratory tests and progressing to more complex and realistic studies if a potential risk is identified. epa.gov
Tier I: Laboratory Studies: The initial tier involves exposing representative indicator species to the pesticide under controlled laboratory conditions. epa.gov These tests are designed as a worst-case scenario to determine the intrinsic toxicity of the chemical. epa.gov For example, avian dietary tests and aquatic invertebrate acute toxicity tests provide baseline LC50 values. epa.gov If the risk quotient (the ratio of the predicted environmental concentration to the toxicity endpoint) is below a level of concern, no further testing may be needed.
Tier II: Semi-Field and Field Studies: If Tier I indicates a potential risk, more refined studies are required. bcpc.org Semi-field studies might involve exposing organisms in outdoor enclosures or cages that mimic field conditions more closely. bcpc.org Full-scale field studies are the most realistic, designed to assess effects on naturally occurring populations of non-target arthropods, soil organisms, and other wildlife under actual use conditions. bcpc.org These studies evaluate not just direct mortality but also sublethal effects on reproduction, growth, and behavior. bcpc.org
Population and Community Level Assessment: The ultimate goal is to protect not just individual organisms but entire populations and the structure and function of ecosystems. researchgate.netnih.gov Recent frameworks are moving towards assessing potential indirect effects on biodiversity, such as impacts on the food chain (trophic interactions). europa.eu For this compound, a key concern has been the risk to birds that might ingest the granular formulation, mistaking it for grit. nih.gov However, refined risk assessments have suggested that due to the formulation and application method (subsurface), the actual risk under proper use is low. nih.gov
The selection of appropriate indicator species is a fundamental aspect of this framework. epa.gov These species are chosen to represent broad taxonomic groups (e.g., insects, fish, birds) and to be sensitive to the pesticide's mode of action. bcpc.org The data gathered across these tiers allows regulators to build a comprehensive picture of the potential risks and to implement specific use instructions on the product label to mitigate those risks. flvc.org
Q & A
Q. What analytical methods are validated for quantifying Aldoxycarb in environmental samples?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for detecting this compound and its metabolites. Studies comparing model predictions with field data (e.g., unsaturated zone monitoring) emphasize calibrating these methods against soil pH, organic matter content, and moisture levels to improve accuracy . For instance, Jones et al. (1986) validated GC-MS protocols using spiked soil samples, achieving recovery rates >85% at concentrations as low as 0.1 ppm .
Q. What are the primary environmental degradation pathways of this compound?
this compound degrades via hydrolysis and microbial action, with hydrolysis rates dependent on pH and temperature. In alkaline soils (pH >8), hydrolysis to sulfone metabolites dominates, while microbial degradation prevails in neutral soils. Field studies in citrus orchards demonstrated a half-life of 7–14 days under tropical conditions, with residual efficacy exceeding 60 days in low-rainfall regions . Lab studies using <sup>14</sup>C-labeled this compound confirmed sulfoxide and sulfone as major metabolites .
Q. How is acute toxicity of this compound assessed in non-target organisms?
Acute toxicity is evaluated through standardized LD50 tests. For example, rodent studies report an oral LD50 of 20 mg/kg, indicating high toxicity. Avian toxicity assays (e.g., in chickens) show dose-dependent neurotoxic effects at ≥5 mg/kg, with LC50 values varying by species and exposure duration . Protocols require controlling variables like animal age, feeding status, and metabolic activity to ensure reproducibility .
Advanced Research Questions
Q. How can discrepancies between lab-modeled and field-observed this compound persistence be resolved?
Contradictions often arise from oversimplified model parameters. For example, Jones et al. (1986) found that models underestimating soil macropore flow overpredicted this compound leaching by 30–50% . To reconcile data, researchers should:
- Compare soil texture and organic carbon content across studies.
- Incorporate real-time weather data (e.g., rainfall intensity) into degradation models.
- Validate models using site-specific field trials with tracer compounds .
Q. What experimental designs optimize this compound efficacy studies in agroecosystems?
Field trials should control for:
- Application method : Trunk injection vs. soil application (e.g., 14 g/plant trunk injection reduced citrus mite populations by 80% vs. 50% for soil application) .
- Environmental variables : Temperature, irrigation frequency, and predator mite presence (e.g., Phytoseiidae) to assess ecological trade-offs .
- Dose-response gradients : Test 7–14 g/plant doses to identify non-linear efficacy thresholds .
Q. What synthesis pathways reduce hazardous intermediates in this compound production?
The "one-pot" process eliminates methyl isocyanate (MIC) by reacting aldicarb oxime with hydrogen peroxide and formic acid, yielding this compound with 95% purity. This method, patented by Union Carbide, reduces MIC storage risks but requires optimizing Pd catalyst recovery and reaction stoichiometry . Comparative life-cycle assessments (LCAs) of alternative routes (e.g., aqueous-phase reactions) are needed to evaluate scalability and waste generation .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting this compound impacts on non-target arthropods?
Discrepancies stem from differing experimental endpoints. For example, Dimethoate applications reduced Phytoseiidae populations by 40% in Brazilian trials but showed no effect in subtropical regions, likely due to predator species adaptability . To address this:
- Standardize arthropod sampling protocols (e.g., leaf brushing vs. pitfall traps).
- Report co-occurring pesticide use to identify synergistic/antagonistic effects .
Methodological Guidelines
Q. How should researchers document this compound studies for regulatory compliance?
Follow OECD and EPA guidelines for:
- Data transparency : Publish raw LC-MS/MS datasets and calibration curves in supplementary materials.
- Ethical reporting : Disclose funding sources (e.g., agricultural grants) and conflicts of interest per journal requirements .
- Reproducibility : Detail soil preparation (e.g., sieving, sterilization) and statistical methods (e.g., ANOVA with Tukey post-hoc tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
